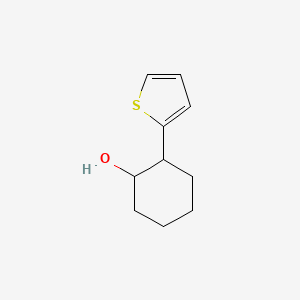

2-(2-Thienyl)cyclohexanol

Description

Significance of Cyclohexanol (B46403) Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds

Cyclohexanol and its derivatives are fundamental building blocks in organic synthesis. ontosight.aiatamanchemicals.comchemicalbook.com The cyclohexanol framework provides a versatile scaffold that can be readily functionalized to create a wide array of complex molecular architectures. ontosight.ai Its chair and boat conformations allow for precise stereochemical control during reactions, a critical aspect in the synthesis of chiral molecules. In medicinal chemistry, the cyclohexanol moiety is present in numerous biologically active compounds, where it can influence factors such as solubility, metabolic stability, and receptor binding. ontosight.airesearchgate.net The ability to introduce various substituents onto the cyclohexane (B81311) ring allows for the fine-tuning of a molecule's pharmacological profile. ontosight.ai

Role of Thiophene (B33073) Moieties in Molecular Design and Functionality

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry. nih.govcognizancejournal.comrsc.orgresearchgate.netnih.gov Its structural and electronic properties are distinct from its benzene (B151609) analog, offering unique opportunities for molecular design. cognizancejournal.com The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for drug-receptor binding. nih.gov Furthermore, the thiophene nucleus is susceptible to a variety of electrophilic substitution reactions, enabling the introduction of diverse functional groups to modulate biological activity. cognizancejournal.comresearchgate.net Thiophene derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. cognizancejournal.comnih.gov

Structural and Mechanistic Challenges in the Synthesis of Bridged Thienyl-Cyclohexanol Architectures

The construction of bridged systems incorporating both thienyl and cyclohexanol rings presents significant synthetic challenges. nih.gov These intricate three-dimensional structures require careful strategic planning to control regioselectivity and stereoselectivity. nih.gov The formation of multiple rings and stereocenters in a single synthetic operation is a key goal, often involving complex cascade reactions or cycloadditions. nih.gov Understanding the reaction mechanisms and the influence of the thienyl and cyclohexanol moieties on the transition states is crucial for the successful design and execution of these syntheses. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCBNZGPGVRJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Stereochemistry of 2 2 Thienyl Cyclohexanol

The synthesis of 2-(2-thienyl)cyclohexanol can be achieved through several established synthetic routes. A common and effective method involves the Grignard reaction between a 2-thienylmagnesium halide and cyclohexanone (B45756). Alternatively, the reaction of 2-lithiothiophene with cyclohexanone also yields the desired product. Another approach is the reduction of the corresponding ketone, 2-(2-thienyl)cyclohexanone, using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

The stereochemistry of this compound is a critical aspect, as the molecule can exist as a mixture of cis and trans diastereomers. The relative orientation of the hydroxyl group and the thienyl substituent on the cyclohexane (B81311) ring defines these isomers. The ratio of cis to trans isomers formed can be influenced by the reaction conditions, including the choice of reagents and solvent. Separation of the diastereomers can often be accomplished by chromatographic techniques, and their individual stereochemistries can be determined using spectroscopic methods, particularly NMR spectroscopy.

Physicochemical Properties and Spectroscopic Analysis

Spectroscopic analysis is essential for the characterization of 2-(2-thienyl)cyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides detailed information about the structure. Key signals include those for the protons on the thiophene (B33073) ring, the proton on the carbon bearing the hydroxyl group (CH-OH), and the methylene (B1212753) protons of the cyclohexane (B81311) ring. The chemical shift and coupling patterns of the CH-OH proton are particularly useful for distinguishing between the cis and trans isomers. lehigh.edustackexchange.comvaia.com

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbons of the thiophene ring and the cyclohexane ring. The chemical shift of the carbon attached to the hydroxyl group is a key diagnostic peak. lehigh.eduvaia.com

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. lehigh.eduvaia.com C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-O stretching, are also observed.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) confirms the molecular formula. lehigh.edunih.gov Common fragmentation patterns may involve the loss of a water molecule from the molecular ion.

Physicochemical and Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄OS nih.gov |

| Molecular Weight | 182.28 g/mol nih.gov |

| ¹H NMR | Signals for thienyl, CH-OH, and cyclohexyl protons stackexchange.com |

| ¹³C NMR | Signals for thienyl and cyclohexyl carbons vaia.com |

| IR (cm⁻¹) | ~3200-3600 (O-H stretch) vaia.com |

| MS | Molecular ion peak (M⁺) at m/z 182 nih.gov |

Reactions and Transformations of 2 2 Thienyl Cyclohexanol

The chemical reactivity of 2-(2-thienyl)cyclohexanol is characterized by the functional groups present: the secondary alcohol and the thiophene (B33073) ring.

Oxidation: The secondary hydroxyl group can be oxidized to the corresponding ketone, 2-(2-thienyl)cyclohexanone, using various oxidizing agents such as chromic acid or Swern oxidation conditions. wikipedia.orgmdpi.comsci-hub.se

Etherification and Esterification: The hydroxyl group can undergo etherification reactions with alkyl halides in the presence of a base to form ethers. Esterification with acyl chlorides or carboxylic anhydrides yields the corresponding esters. wikipedia.org

Substitution and Elimination Reactions: Under acidic conditions, the hydroxyl group can be protonated and subsequently eliminated as a water molecule to form an alkene. It can also be converted into a good leaving group, such as a tosylate, which can then be displaced by a nucleophile in a substitution reaction.

Reactions of the Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and acylation. researchgate.net The directing effect of the cyclohexanol (B46403) substituent will influence the position of substitution on the thiophene ring.

Applications in Organic Synthesis

Direct Synthetic Approaches to this compound

Direct synthetic routes to this compound are less commonly detailed in readily available literature, which tends to focus on the indirect methods. However, one can envision a direct approach involving the reaction of a cyclohexene (B86901) oxide with a 2-thienyl organometallic reagent, such as 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent. This nucleophilic ring-opening of the epoxide would yield the desired this compound. The regioselectivity of this reaction would be a critical factor to control.

Another potential direct synthesis could involve the hydroboration-oxidation of 1-(2-thienyl)cyclohexene. This two-step process would add a hydroxyl group to the less substituted carbon of the double bond, leading to the formation of this compound. The stereochemistry of the alcohol would be influenced by the steric bulk of the thienyl group.

Indirect Synthesis via Precursors and Functional Group Interconversions

A more prevalent and well-documented strategy for synthesizing this compound involves a two-step process: the preparation of a thienyl-substituted cyclohexanone (B45756) followed by its reduction.

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. libretexts.org In the context of this compound synthesis, the precursor is typically 2-(2-Thienyl)cyclohexanone.

The synthesis of the ketone precursor, 2-(2-Thienyl)cyclohexanone, and its analogues is a critical first step in the indirect route. Several methods have been developed for this purpose.

Reduction of Thienyl-Substituted Cyclohexanones

Methodologies for the Preparation of 2-(2-Thienyl)cyclohexanone Analogues

Acylation Reactions Involving Thiophene and Cyclopentanecarboxylic Acid Derivatives

A common and effective method for creating cyclic thienyl ketones is through Friedel-Crafts acylation. smolecule.com This reaction typically involves the acylation of thiophene with a cyclopentanecarboxylic acid derivative.

One approach involves converting cyclopentanecarboxylic acid to its more reactive acid chloride using reagents like thionyl chloride. The subsequent Friedel-Crafts acylation of thiophene with this acid chloride, catalyzed by a Lewis acid such as aluminum chloride, yields cyclopentyl 2-thienyl ketone. An alternative, more direct method utilizes polyphosphoric acid (PPA) as both a catalyst and a solvent, allowing for the direct reaction of cyclopentanecarboxylic acid with thiophene at elevated temperatures. googleapis.comgoogle.com This PPA method is advantageous as it bypasses the need to form the acid chloride separately. googleapis.comgoogle.com

| Reagent 1 | Reagent 2 | Catalyst/Solvent | Product | Reference |

| Thiophene | Cyclopentanecarboxylic acid chloride | Aluminum Chloride | Cyclopentyl 2-thienyl ketone | |

| Thiophene | Cyclopentanecarboxylic acid | Polyphosphoric Acid | Cyclopentyl 2-thienyl ketone | googleapis.comgoogle.com |

Alternative Routes to Cyclic Thienyl Ketones

Beyond Friedel-Crafts acylation, other innovative routes to cyclic thienyl ketones have been explored. One such method involves the thermal rearrangement of 1-hydroxy-cyclopentyl 2-thienyl ketimine. google.com This ketimine can be prepared from 1-hydroxycyclopentyl 2-thienyl ketone, which is synthesized by reacting 2-thienyllithium with the tetrahydropyranyl ether of cyclopentanone (B42830) cyanohydrin. google.com

Another strategy involves the C-acylation of 1,3-cyclohexanedione (B196179) with thiophene-2-carbonyl chloride, a reaction that can be promoted by ultrasonic treatment to produce 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one. publish.csiro.auepa.govpublish.csiro.au This intermediate serves as a building block for more complex heterocyclic systems. publish.csiro.auepa.govpublish.csiro.au

Furthermore, the synthesis of 4-carboxy-4-(2-thienyl)cyclohexanone has been achieved through the hydrolysis of 4-cyano-4-(2-thienyl)cyclohexanone ethylene (B1197577) ketal. prepchem.com

| Precursor(s) | Reaction Type | Product | Reference |

| 1-Hydroxy-cyclopentyl 2-thienyl ketimine | Thermal Rearrangement | 2-Amino-2-(2-thienyl)cyclohexanone | google.com |

| 1,3-Cyclohexanedione, Thiophene-2-carbonyl chloride | C-acylation (ultrasound) | 3-Hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one | publish.csiro.auepa.govpublish.csiro.au |

| 4-Cyano-4-(2-thienyl)cyclohexanone ethylene ketal | Hydrolysis | 4-Carboxy-4-(2-thienyl)cyclohexanone | prepchem.com |

The reduction of the prochiral 2-(2-thienyl)cyclohexanone to this compound creates a new stereocenter, leading to the possibility of cis and trans diastereomers. Controlling the stereochemical outcome of this reduction is crucial for obtaining a specific isomer.

A variety of reducing agents can be employed for this transformation, with differing levels of stereoselectivity. Common hydride reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for reducing ketones to alcohols. libretexts.orgbham.ac.uk The stereoselectivity of these reductions is often governed by steric hindrance, with the hydride typically attacking from the less hindered face of the carbonyl group (Cram's rule).

For more precise control over the stereochemistry, chiral reducing agents or catalytic asymmetric reduction methods are employed. wikipedia.org Enantioselective reductions can be achieved using chiral organoboranes, such as those derived from α-pinene (Midland Alpine borane (B79455) reduction). wikipedia.org Catalytic methods, which are often more economical, include the use of transition metal catalysts with chiral ligands. wikipedia.org For instance, ruthenium catalysts bearing chiral ligands like BINAP can effect highly enantioselective hydrogenations of ketones. wikipedia.org Transfer hydrogenation, using hydrogen donors like isopropanol (B130326) or formic acid in the presence of a chiral transition metal catalyst, is another powerful technique for achieving stereocontrol. wikipedia.org

The use of whole-cell biocatalysts, such as fungi, has also been shown to be effective in the stereoselective reduction of ketones, offering a green chemistry approach to obtaining chiral alcohols. researchgate.net For instance, the fungus Trametes rigida has been used for the chemoselective reduction of (±)-2-(phenylthio)cyclohexanone to the corresponding alcohol with high enantiomeric excess. researchgate.net

The choice of reducing agent and reaction conditions allows for the targeted synthesis of specific stereoisomers of this compound, which is critical for applications where specific chirality is required.

Approaches from Cyclohexene Oxide Derivatives

The reaction of cyclohexene oxide, a readily available cyclic epoxide, serves as a common and direct entry point for the synthesis of 2-substituted cyclohexanol derivatives. The high reactivity of the strained three-membered ether ring allows for nucleophilic attack, leading to the formation of trans-1,2-disubstituted cyclohexanes.

Copper-Catalyzed Organometallic Additions to Cyclohexene Oxide

The ring-opening of epoxides with organometallic reagents is a fundamental carbon-carbon bond-forming reaction. While organolithium and Grignard reagents can open epoxides directly, the use of copper catalysts often provides milder reaction conditions and can alter the regioselectivity. Organocopper reagents, such as Gilman cuprates (R₂CuLi), are particularly effective for these transformations. wikipedia.org

In the context of synthesizing this compound, a thienyl-based organometallic reagent is required. The reaction typically involves the addition of a 2-thienyl organocopper reagent to cyclohexene oxide. These reagents can be prepared in situ from a 2-thienyllithium or 2-thienylmagnesium bromide and a copper(I) salt, such as copper(I) iodide or bromide. wiley-vch.de The copper(I) halide catalyzes the conjugate addition of Grignard reagents. wikipedia.org The reaction proceeds via nucleophilic attack of the thienyl anion on one of the epoxide carbons, resulting in the opening of the ring and, after an aqueous workup, the formation of the trans-alcohol. The use of additives like boron trifluoride etherate can enhance the reactivity, especially for sterically hindered substrates. wikipedia.org

Table 1: Copper-Catalyzed Ring-Opening of Cyclohexene Oxide

| Thienyl Source | Catalyst/Reagent | Additive | Product | Ref |

|---|---|---|---|---|

| 2-Thienyllithium | CuI (0.5 eq) | - | trans-2-(2-Thienyl)cyclohexanol | wikipedia.org |

| 2-Thienylmagnesium Bromide | CuBr·SMe₂ (cat.) | - | trans-2-(2-Thienyl)cyclohexanol | wiley-vch.de |

Enantioselective Nucleophilic Ring-Opening Reactions of Cyclohexene Oxide

Achieving enantioselectivity in the synthesis of this compound is crucial for applications where a specific stereoisomer is required. The asymmetric ring-opening (ARO) of meso-epoxides like cyclohexene oxide is a powerful strategy for producing enantioenriched chiral compounds. scielo.org.mx This is typically accomplished by using a chiral catalyst that coordinates to the epoxide, making it more susceptible to nucleophilic attack and directing the nucleophile to one of the two enantiotopic carbon atoms. google.comgoogle.com

Chiral Lewis acid complexes, particularly those involving salen ligands, have been extensively studied for this purpose. mdpi.com For instance, chromium(III)-salen and titanium(IV)-salen complexes have been shown to be effective catalysts for the ARO of cyclohexene oxide with various nucleophiles. mdpi.com In a potential synthesis of chiral this compound, a thienyl nucleophile would be added in the presence of a chiral catalyst system. The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand, the metal center, and the reaction conditions. sioc-journal.cn The reaction provides access to valuable chiral intermediates that can be used in the synthesis of more complex molecules. scielo.org.mx

Table 2: Catalysts for Enantioselective Ring-Opening of Cyclohexene Oxide

| Catalyst System | Nucleophile Example | Product Class | Potential ee | Ref |

|---|---|---|---|---|

| Chiral Cr(III)-Salen Complex | TMSN₃ | trans-2-Azidocyclohexanol | >90% | scielo.org.mxmdpi.com |

| Chiral Ti(IV)-Salen Complex | Thiols | trans-2-(Thio)cyclohexanols | Moderate | mdpi.com |

| Chiral Ga(Salen) Complex | Phenyllithium | trans-2-Phenylcyclohexanol | up to 73% | sioc-journal.cn |

Hydroboration-Oxidation Strategies on Thienyl-Substituted Cyclohexenes

An alternative to epoxide ring-opening is the hydroboration-oxidation of an alkene. This two-step process provides a complementary method for synthesizing alcohols with defined regiochemistry and stereochemistry. lscollege.ac.in To synthesize this compound, the required starting material would be 1-(2-thienyl)cyclohexene or 3-(2-thienyl)cyclohexene.

The reaction involves the addition of a borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the double bond of the thienyl-substituted cyclohexene. masterorganicchemistry.commasterorganicchemistry.com This addition is stereospecific, occurring in a syn fashion, meaning the boron and hydrogen atoms add to the same face of the double bond. lscollege.ac.inucla.edu The hydroboration is also regioselective, following anti-Markovnikov's rule, where the boron atom attaches to the less substituted carbon of the double bond. lscollege.ac.inmasterorganicchemistry.com

In the subsequent oxidation step, typically carried out with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), the carbon-boron bond is replaced by a carbon-oxygen bond with retention of stereochemistry. ucla.edu Therefore, the hydroboration-oxidation of 1-(2-thienyl)cyclohexene would yield trans-2-(2-thienyl)cyclohexanol.

Table 3: Hydroboration-Oxidation Reaction

| Alkene Substrate | Hydroborating Agent | Oxidation Reagents | Product | Ref |

|---|---|---|---|---|

| 1-(2-Thienyl)cyclohexene | 1. BH₃·THF | 2. H₂O₂, NaOH | trans-2-(2-Thienyl)cyclohexanol | oup.com |

Advanced Synthetic Strategies

Modern organic synthesis emphasizes efficiency, atom economy, and environmental benignity. One-pot methodologies, cascade reactions, and multicomponent reactions are advanced strategies that align with these principles, allowing for the construction of complex molecules from simple precursors in a single operation. beilstein-journals.org

One-Pot Methodologies for Cyclohexanol Derivatives

One-pot reactions combine multiple synthetic steps into a single reaction vessel, avoiding the time-consuming and often wasteful isolation and purification of intermediates. clockss.org A one-pot synthesis of a this compound derivative could, for example, start from 1,3-cyclohexanedione. A reported methodology describes the C-acylation of 1,3-cyclohexanedione with thiophene-2-carbonyl chloride to afford 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one in an efficient one-pot procedure. publish.csiro.au This β-triketone intermediate could then be subjected to a series of reduction steps to yield a substituted this compound derivative. Another approach could involve a one-pot Diels-Alder reaction of a thienyl-substituted diene with a suitable dienophile, followed by in-situ hydrolysis and reduction to generate the cyclohexanol scaffold. beilstein-journals.org

Cascade and Multicomponent Reactions Towards Related Cyclohexanol Scaffolds

Cascade (or domino) reactions are processes where a single reaction event triggers a sequence of subsequent intramolecular transformations to rapidly build molecular complexity. nih.gov Multicomponent reactions (MCRs) achieve a similar goal by combining three or more starting materials in a single operation to form a product that contains structural elements from all the components. beilstein-journals.orgnih.govmdpi.com

While a specific MCR for this compound is not prominently reported, the principles of MCRs can be applied to construct related, highly functionalized cyclohexanol frameworks. mdpi.comorganic-chemistry.org For instance, a cascade reaction could be designed starting from an acyclic precursor containing a thienyl group, which upon activation, undergoes a series of cyclizations and functional group interconversions to yield the target scaffold. nottingham.ac.uknih.gov Such strategies are at the forefront of modern synthetic chemistry, offering rapid and diverse access to complex molecular architectures. researchgate.net

Enantiomeric and Diastereomeric Considerations of this compound

This compound possesses two chiral centers at positions 1 and 2 of the cyclohexanol ring. This structural feature gives rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The relative orientation of the hydroxyl (-OH) group and the thienyl group determines the diastereomeric form, which can be either cis or trans.

Cis Isomers: The hydroxyl and thienyl groups are on the same side of the cyclohexane (B81311) ring. The two cis enantiomers are (1R, 2S)-2-(2-thienyl)cyclohexanol and (1S, 2R)-2-(2-thienyl)cyclohexanol.

Trans Isomers: The hydroxyl and thienyl groups are on opposite sides of the ring. The two trans enantiomers are (1R, 2R)-2-(2-thienyl)cyclohexanol and (1S, 2S)-2-(2-thienyl)cyclohexanol.

These stereoisomers are diastereomers of each other (e.g., the cis isomers are diastereomers of the trans isomers). libretexts.org The distinct spatial arrangement of these isomers leads to different physical properties and biological activities, making their selective synthesis a key objective in organic chemistry.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis using chiral auxiliaries is a powerful strategy for preparing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a chemical reaction towards a specific stereochemical outcome. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and potentially recycled.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in readily available literature, the principles can be inferred from syntheses of analogous compounds like trans-2-phenylcyclohexanol. wikipedia.orglookchem.com For instance, auxiliaries such as (-)-8-phenylmenthol (B56881) or Whitesell's auxiliary, trans-2-phenylcyclohexanol, have been effectively used in various asymmetric transformations, including ene reactions and alkylations, to achieve high diastereoselectivity. wikipedia.orglookchem.com

A relevant approach involves the asymmetric hydroboration of a precursor like 1-(2-thienyl)cyclohexene using a chiral hydroborating agent, such as isopinocampheylborane. orgsyn.org This method has been successfully applied to the synthesis of chiral trans-2-substituted cyclohexanols, affording the product with high enantiomeric excess. orgsyn.orgoup.com The chiral borane selectively adds to one face of the double bond, and subsequent oxidation yields the enantiomerically enriched alcohol.

Kinetic Resolution Techniques for Racemic this compound

Kinetic resolution is a widely used method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. st-andrews.ac.uk This results in one enantiomer reacting faster, leaving the other unreacted. A selectivity factor (s) greater than 10 is generally considered useful for synthetic applications. st-andrews.ac.uk

Lipase-Catalyzed Kinetic Resolution of Cyclohexanols

Lipases are enzymes frequently employed in the kinetic resolution of racemic alcohols due to their high stereoselectivity, mild reaction conditions, and broad substrate tolerance. mdpi.comutupub.fi The most common approach is the enantioselective acylation of the alcohol, where the lipase (B570770) catalyzes the transfer of an acyl group (from an acyl donor like vinyl acetate (B1210297) or an anhydride) to one of the enantiomers at a much faster rate. mdpi.com

For heteroaromatic alcohols, this technique has proven effective. A study on the catalytic acylative kinetic resolution using a polymer-supported isothiourea catalyst investigated various secondary alcohols, including 2-thienyl derivatives. st-andrews.ac.uk The resolution of a 2-thienyl alcohol was achieved with a good selectivity factor (s = 25). st-andrews.ac.uk

In a similar context, the kinetic resolution of racemic 3-chloro-1-(2-thienyl)-propan-1-ol was accomplished using lipase from Burkholderia plantarii and succinic anhydride (B1165640) as the acyl donor. google.com This process selectively acylated one enantiomer, allowing for the separation of the unreacted (S)-alcohol. mdpi.comgoogle.com The resolution of various cyclohexanol derivatives, such as trans-2-phenylcyclohexanol, has been extensively studied using lipases like Pseudomonas fluorescens lipase, demonstrating the robustness of this method. orgsyn.orgwikipedia.org

| Enzyme | Substrate Class | Acyl Donor | Selectivity (s) | Reference |

| Lipase from Burkholderia plantarii | 3-Chloro-1-(2-thienyl)-propan-1-ol | Succinic anhydride | High (not specified) | google.com |

| Polymer-supported Isothiourea | 2-Thienyl alcohol | Propionic anhydride | 25 | st-andrews.ac.uk |

| Pseudomonas fluorescens Lipase | trans-2-Phenylcyclohexyl chloroacetate | Water (Hydrolysis) | High (ee >98%) | orgsyn.org |

| Pseudomonas cepacia Lipase | trans-2-Azidocyclohexyl acetate | Water (Hydrolysis) | High | nih.gov |

Other Enzymatic and Non-Enzymatic Resolution Methods

Beyond lipases, other enzymatic and non-enzymatic methods are available for kinetic resolution.

Non-Enzymatic Catalysis: Chiral Lewis base catalysis is a powerful non-enzymatic method for the acylative kinetic resolution of secondary alcohols. st-andrews.ac.uk For example, a recyclable polymer-supported isothiourea catalyst has been used for the kinetic resolution of a range of secondary alcohols, including a 2-thienyl alcohol, yielding a good selectivity factor of 25. st-andrews.ac.uk Palladium-catalyzed kinetic resolution represents another non-enzymatic strategy, which has been successfully applied to racemic tertiary propargylic alcohols. rsc.org

Other Enzymes: Besides lipases, other classes of enzymes like proteases can be used. technion.ac.il Furthermore, different microorganisms containing various enzymes can be screened for their ability to resolve specific racemates. researchgate.net

Chemical Methods: Non-catalytic chemical methods, such as diastereomeric salt formation with a chiral resolving agent, can also be employed. This involves reacting the racemic alcohol (or a derivative) with an enantiomerically pure acid or base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. researchgate.net

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to preferentially form one diastereomer over others. For this compound, this involves controlling the relative stereochemistry at the C1 and C2 positions to favor either the cis or trans isomer.

Directed Cyclization Reactions for Cyclohexanol Systems

Directed cyclization reactions are a cornerstone for constructing cyclic systems with high stereocontrol. The stereochemical outcome is often governed by the steric and electronic properties of the substrates and reagents, proceeding through a favored transition state.

Michael Addition Cascade: A cascade inter–intramolecular double Michael reaction is a powerful strategy for the diastereoselective synthesis of highly substituted cyclohexanone skeletons. beilstein-journals.org This approach involves the addition of a Michael donor to an acceptor, followed by an intramolecular cyclization. For example, the reaction between curcumins (as the donor) and arylidenemalonates (as the acceptor) in the presence of a phase transfer catalyst can lead to functionalized cyclohexanones with complete diastereoselectivity. beilstein-journals.org The initial Michael addition creates an enolate that undergoes a 6-endo-trig intramolecular Michael addition, with the stereochemistry being controlled by minimizing steric strain in the transition state. beilstein-journals.org Subsequent reduction of the ketone would yield the corresponding cyclohexanol.

Prins Cyclization: The Prins cyclization, which involves the reaction of an aldehyde with a homoallylic alcohol catalyzed by a Lewis or Brønsted acid, is another effective method for synthesizing substituted six-membered rings. mdpi.com The reaction typically proceeds through a chair-like transition state where substituents preferentially occupy equatorial positions to minimize steric interactions, thus leading to high diastereoselectivity. mdpi.com By carefully choosing the starting materials and reaction conditions, this method can be adapted to synthesize specific diastereomers of substituted cyclohexanols.

Asymmetric Dihydroxylation and Epoxidation of Cyclohexene Precursors

A primary route to chiral this compound involves the asymmetric dihydroxylation or epoxidation of a cyclohexene precursor, typically 1-(2-thienyl)cyclohexene. These methods introduce chirality by adding oxygen atoms across the double bond in a stereocontrolled manner.

Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgalfa-chemistry.com For the synthesis of this compound, the precursor 1-(2-thienyl)cyclohexene is treated with a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand. organic-chemistry.org The most common ligands are phthalazine (B143731) (PHAL) derivatives of the cinchona alkaloids dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD). wikipedia.org These components are often used as pre-packaged mixtures known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), which also include a stoichiometric re-oxidant like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) and a base. wikipedia.orgorganic-chemistry.org

The choice between AD-mix-α and AD-mix-β determines which face of the alkene is hydroxylated, thus controlling the absolute configuration of the resulting diol. wikipedia.org For a 1-arylcyclohexene like 1-(2-thienyl)cyclohexene, AD-mix-β typically attacks the "top" face of the alkene as drawn in standard representations, while AD-mix-α attacks the "bottom" face. The reaction proceeds via a [3+2] cycloaddition of the osmium-ligand complex to the alkene, forming an osmate ester intermediate, which is then hydrolyzed to yield the syn-diol. wikipedia.org The diol can then be selectively manipulated to yield the target trans-alcohol. For instance, conversion of the diol to a cyclic sulfate (B86663) followed by reductive opening can yield the desired trans-alcohol.

Asymmetric Epoxidation

Asymmetric epoxidation of the 1-(2-thienyl)cyclohexene precursor offers an alternative pathway. While Sharpless epoxidation is highly effective for allylic alcohols, other methods are required for unfunctionalized olefins. wikipedia.org One approach involves using chiral dioxiranes generated in situ from a ketone and an oxidant like potassium peroxomonosulfate (Oxone). psu.edu Chiral primary amine salts have also been shown to catalyze the highly enantioselective epoxidation of cyclic enones with hydrogen peroxide, a method that could be adapted for related precursors. organic-chemistry.org

Another strategy involves chemo-enzymatic methods, where an initial epoxidation is followed by an enantioselective hydrolysis catalyzed by an enzyme. rsc.org The resulting chiral epoxide is a versatile intermediate. Ring-opening of this epoxide with an appropriate organometallic thienyl nucleophile, or reduction followed by introduction of the thienyl group, can lead to the desired this compound stereoisomer. The stereochemistry of the final product depends on whether the ring-opening proceeds with inversion or retention of configuration at the attacked carbon.

Table 1: Asymmetric Dihydroxylation of 1-Arylcyclohexene Precursors This table presents typical results for analogs of 1-(2-thienyl)cyclohexene, demonstrating the effectiveness of the Sharpless Asymmetric Dihydroxylation.

| Precursor | Reagent | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 1-Phenyl-1-cyclohexene | AD-mix-β | (1R,2R)-1-Phenylcyclohexane-1,2-diol | 99% | researchgate.net |

| 1-Phenyl-1-cyclohexene | AD-mix-α | (1S,2S)-1-Phenylcyclohexane-1,2-diol | 97% | orgsyn.org |

Enantioselective Deprotonation and Subsequent Transformations

An alternative stereoselective strategy begins with an achiral epoxide, such as cyclohexene oxide, and utilizes a chiral base to perform an enantioselective deprotonation. This process desymmetrizes the starting material to generate a chiral intermediate.

The most common approach involves the use of chiral lithium amide bases. psu.edu These bases are capable of discriminating between the two enantiotopic protons on the carbons adjacent to the epoxide ring. acs.orgnih.gov The reaction typically transforms a meso-epoxide into an optically active allylic alcohol. bham.ac.uk For example, treating cyclohexene oxide with a chiral lithium amide derived from (R)-phenylglycine can produce (S)-2-cyclohexen-1-ol with high enantiomeric excess. acs.orgnih.gov The choice of the chiral amine precursor is critical for achieving high selectivity. bham.ac.uk

Once the chiral allylic alcohol is formed, subsequent transformations are necessary to introduce the 2-thienyl group and establish the final stereochemistry of this compound. A common method involves a palladium-catalyzed cross-coupling reaction. The hydroxyl group of the allylic alcohol can be used to direct further reactions or be converted into a better leaving group. For example, the allylic alcohol can be converted to an allylic ether or phosphate, which can then undergo a Suzuki or Stille coupling with a thienylboronic acid or thienylstannane reagent, respectively. The stereochemical outcome of the coupling reaction (retention or inversion) must be controlled to achieve the desired diastereomer of the final product.

Another pathway involves the enantioselective deprotonation of the epoxide C-H bond itself, followed by trapping the resulting carbanion with an electrophile. alfa-chemistry.com This method, often mediated by a complex of an organolithium reagent and a chiral ligand like (-)-sparteine, can generate a functionalized epoxide. However, direct introduction of a thienyl group via this method is challenging. More commonly, the epoxide is opened to a chiral halohydrin, which can then be further functionalized. researchgate.net

Table 2: Enantioselective Deprotonation of Cyclohexene Oxide This table shows the efficacy of different chiral lithium amide bases in the desymmetrization of cyclohexene oxide to form a chiral allylic alcohol intermediate.

| Chiral Base Precursor | Solvent | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R)-N-(p-methoxybenzyl)phenylglycinol | THF | (S)-2-Cyclohexen-1-ol | 80% | acs.org |

| (S)-2-(Pyrrolidin-1-yl)methylpyrrolidine | THF | (R)-2-Cyclohexen-1-ol | 95% | researchgate.net |

| (-)-N,N-Diisopinocampheylamine | THF | (R)-2-Cyclohexen-1-ol | 95% | nih.gov |

Impact of Reaction Conditions on Stereoselectivity

The stereochemical outcome of asymmetric reactions is highly sensitive to the experimental conditions. numberanalytics.com Factors such as temperature, solvent, and the concentration and nature of reagents and catalysts can have a profound impact on the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product. egrassbcollege.ac.in

Temperature

In most enantioselective reactions, lower temperatures lead to higher stereoselectivity. This is because the difference in the activation energies between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kT). By reducing the temperature, the reaction is more likely to proceed through the lower-energy transition state, thus favoring the formation of one enantiomer over the other. For instance, in the enantioselective opening of epoxides and in chiral lithium amide-mediated deprotonations, conducting the reaction at temperatures as low as -78 °C or even -100 °C is common practice to maximize the enantiomeric excess. bham.ac.uk

Solvent

The choice of solvent plays a crucial role in stereoselective synthesis. numberanalytics.com Solvents can influence the solubility of reagents, the aggregation state of organometallic species (like lithium amides), and the stability of the transition states. egrassbcollege.ac.in In the deprotonation of epoxides with chiral lithium amides, ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used because they effectively solvate the lithium cation without disrupting the chiral complex required for asymmetric induction. acs.org The addition of coordinating additives like hexamethylphosphoramide (B148902) (HMPA) or lithium chloride (LiCl) can further modify the reactivity and selectivity by altering the structure of the active base. psu.edu In Sharpless Asymmetric Dihydroxylation, a biphasic solvent system, typically t-butanol/water, is used to accommodate both the organic substrate and the inorganic salts, ensuring a stable pH for the catalytic cycle to proceed efficiently. organic-chemistry.org

Catalyst and Ligand Structure

The structure of the chiral catalyst or ligand is arguably the most critical factor. Minor modifications to the ligand can lead to significant changes in enantioselectivity. In the synthesis of chiral phosphite (B83602) ligands derived from TADDOL and 2-arylcyclohexanols, it was found that the nature of the aryl group on the cyclohexanol moiety had a substantial effect on the level of asymmetric induction in palladium-catalyzed reactions. nih.govumich.edu Similarly, in the enantioselective deprotonation of ketones, the choice between different chiral lithium amides, which vary in their backbone and N-substituents, determines the enantioselectivity of the resulting silyl (B83357) enol ether. nih.gov The success of these reactions often relies on extensive screening of ligands and reaction conditions to find the optimal combination for a specific substrate. nih.gov

Elucidation of Reaction Pathways in Synthetic Transformations

The synthesis of complex molecules often involves a series of interconnected reactions, and understanding the pathways of these transformations is crucial for optimizing reaction conditions and achieving desired products. In the context of this compound, its synthetic utility is highlighted in various multi-step reaction sequences.

For instance, the synthesis of substituted cycloalkanones can be achieved through a tandem carbene and photoredox-catalyzed process, which represents a formal [5+1] cycloaddition. nih.gov While not directly starting from this compound, this methodology allows for the construction of cyclohexanone frameworks that could be precursors to or derivatives of the title compound. nih.gov The process involves the generation of a benzylic radical which then participates in the formation of the cyclohexanone ring. nih.gov The ability to incorporate heteroaromatic substituents, such as a thiophene ring, demonstrates the versatility of this approach in creating complex cyclic structures. nih.gov

Dehydration Reactions and Alkene Formation Mechanisms from Cyclohexanols

The dehydration of alcohols to form alkenes is a fundamental transformation in organic chemistry. libretexts.org For secondary alcohols like this compound, this reaction typically proceeds through an E1 mechanism, particularly under acidic conditions. libretexts.org

The general mechanism involves three key steps:

Protonation of the hydroxyl group: The oxygen atom of the hydroxyl group acts as a Lewis base and is protonated by an acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form an alkyloxonium ion. This conversion of the poor leaving group (-OH) into a good leaving group (-OH₂⁺) is a crucial initial step. libretexts.org

Formation of a carbocation: The alkyloxonium ion departs, leaving behind a secondary carbocation on the cyclohexane ring at the carbon previously attached to the hydroxyl group. This step is typically the rate-determining step of the reaction. libretexts.orgorganicchemistrytutor.com

Deprotonation to form the alkene: A base (which can be the conjugate base of the acid catalyst or another molecule of the alcohol) abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a new π-bond, resulting in the formation of an alkene. libretexts.orgorganicchemistrytutor.com

When this compound undergoes dehydration, a mixture of alkene isomers can be formed. The major product is generally the more substituted and therefore more stable alkene, in accordance with Zaitsev's rule. organicchemistrytutor.com In this case, the possible products would be 1-(2-thienyl)cyclohexene and 3-(2-thienyl)cyclohexene. The former, being a tetrasubstituted alkene, is expected to be the major product.

Carbocationic Rearrangements in Dehydration Processes

A significant feature of reactions proceeding through carbocation intermediates, such as the E1 dehydration of alcohols, is the potential for rearrangements. libretexts.org Carbocations can undergo hydride or alkyl shifts to form more stable carbocations. libretexts.orgpearson.com For example, a secondary carbocation may rearrange to a more stable tertiary carbocation if a suitable hydrogen or alkyl group is present on an adjacent carbon. libretexts.org

In the case of the secondary carbocation formed from this compound, the proximity of the cyclohexane ring and the thiophene group could influence the stability and potential rearrangement pathways of the carbocation. While a simple hydride shift within the cyclohexane ring might not lead to a more stable carbocation in this specific case, the electronic nature of the thienyl substituent could play a role in stabilizing the positive charge. The formation of a mixture of products often indicates that elimination can occur both before and after a potential rearrangement. libretexts.org

Oxidation Reactions of Secondary Alcohols to Ketones

Secondary alcohols can be readily oxidized to form ketones, and this is a common transformation for compounds like this compound. libretexts.org A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective methods. chemistrysteps.com

Common oxidizing agents include:

Chromic acid (H₂CrO₄): Often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (Jones oxidation). libretexts.org

Pyridinium chlorochromate (PCC): A milder chromium-based reagent that is often used for the oxidation of primary alcohols to aldehydes but is also effective for oxidizing secondary alcohols to ketones. chemistrysteps.com

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can also be used. libretexts.org

The general mechanism for the oxidation of a secondary alcohol with a chromium(VI) reagent involves the formation of a chromate (B82759) ester intermediate. This is followed by an E2-like elimination of a proton from the carbinol carbon by a base (such as water), with the chromium species acting as the leaving group. This process results in the formation of the carbon-oxygen double bond of the ketone and a reduced chromium species. libretexts.org The resulting product from the oxidation of this compound is 2-(2-thienyl)cyclohexanone.

Rearrangement Reactions Involving Thienyl-Cyclohexanol Intermediates

Thienyl-substituted cyclohexanol derivatives can participate in various rearrangement reactions, often driven by the formation of reactive intermediates under specific reaction conditions. thieme-connect.de For instance, the thermal rearrangement of 1-hydroxycyclopentyl 2-thienyl N-ethylketimine leads to the formation of 2-(ethylamino)-2-(2-thienyl)cyclohexanone. google.comgoogle.com This type of reaction, known as a Beckmann rearrangement, involves the transformation of an oxime or its derivative to an amide. alfa-chemistry.com In this specific case, a related ketimine undergoes a rearrangement to form an α-aminoketone.

Another example is the Pinacol rearrangement, which can occur in diols under acidic conditions. libretexts.org While this compound itself is not a diol, related structures could undergo such rearrangements. The driving force for these rearrangements is often the formation of a more stable carbocation or a resonance-stabilized intermediate. beilstein-journals.org

Cyclization and Annulation Reactions of Substituted Cyclohexanols

Substituted cyclohexanols, including those bearing a thienyl group, are valuable precursors in cyclization and annulation reactions to form more complex polycyclic systems. acs.orgdntb.gov.ua These reactions often involve the formation of new rings fused to the existing cyclohexane or thiophene moieties.

Electrophilic cyclization of alkyne-containing derivatives of cyclohexanol can lead to the formation of naphthalenes and other fused aromatic systems. nih.gov For example, an arene-containing propargylic alcohol can undergo a 6-endo-dig electrophilic cyclization to yield substituted naphthalenes. nih.gov A similar strategy could be envisioned for a derivative of this compound.

Furthermore, the condensation of 2-acyl-cycloalkane-1,3-diones with hydrazines or hydroxylamine (B1172632) provides a route to bicyclic systems like indazolones and isoxazolones. publish.csiro.au A related compound, 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, which can be considered a derivative of the oxidized form of this compound, serves as a key building block in these cyclization reactions. publish.csiro.au

Nucleophilic and Electrophilic Functionalization of the Thiophene Ring

The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. researchgate.netresearchgate.net The position of substitution is directed by the existing substituent and the inherent reactivity of the thiophene ring. Electrophilic attack typically occurs at the C5 position of the thiophene ring, which is the position adjacent to the sulfur atom and para to the cyclohexanol substituent. researchgate.net Common electrophilic substitution reactions include nitration, bromination, formylation, and acylation. researchgate.netresearchgate.net

Nucleophilic functionalization of the thiophene ring is less common but can be achieved under specific conditions. For instance, the reaction of thiophene derivatives with strong nucleophiles in the presence of a promoter like samarium diiodide can lead to functionalization at various positions on the ring. ntu.edu.tw This strategy allows for the introduction of functional groups at positions that are not easily accessible through electrophilic substitution.

The table below summarizes some of the key reactions and transformations involving this compound and its derivatives.

| Reaction Type | Reactant(s) | Reagent(s)/Conditions | Product(s) |

| Dehydration | This compound | H₂SO₄ or H₃PO₄, heat | 1-(2-Thienyl)cyclohexene, 3-(2-Thienyl)cyclohexene |

| Oxidation | This compound | CrO₃/H₂SO₄ (Jones reagent) or PCC | 2-(2-Thienyl)cyclohexanone |

| Rearrangement | 1-Hydroxycyclopentyl 2-thienyl N-ethylketimine | Heat | 2-(Ethylamino)-2-(2-thienyl)cyclohexanone |

| Cyclization | 3-Hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one, Arylhydrazine | Heat | Tetrahydro-4H-indazol-4-one derivative |

| Electrophilic Substitution | 2-(2-Thienyl)oxazolo[4,5-b]pyridine | Nitrating or brominating agents | 5-Substituted thiophene derivative |

Utilization of this compound in the Synthesis of Complex Organic Molecules

The structural framework of this compound is a key component in the synthesis of more elaborate organic molecules. The thienyl-cycloalkane scaffold is foundational to various pharmacologically relevant compounds. For example, related structures are critical intermediates in the synthesis of tiletamine, a dissociative anesthetic. google.com The hydroxyl group on the cyclohexyl ring and the reactive thiophene ring provide two distinct handles for chemical modification, allowing for the stepwise construction of complex molecular architectures.

The alcohol functionality can be readily oxidized to the corresponding ketone, 2-(2-thienyl)cyclohexanone, which is a versatile precursor for further reactions. This ketone can undergo alpha-functionalization or condensation reactions to build more complex carbon skeletons. The thiophene ring, known for its specific reactivity, can participate in various coupling and substitution reactions, further expanding the molecular complexity.

Functionalization of the Cyclohexanol Core for Heterocyclic Synthesis

The functional groups of this compound are instrumental in the construction of novel heterocyclic systems. Both the cyclohexanol core and the thiophene ring can be manipulated to participate in cyclization reactions.

The oxidation of the alcohol to a ketone is a common primary step. The resulting 2-(2-thienyl)cyclohexanone can then be used as a substrate in multicomponent reactions to form fused heterocyclic systems. For instance, it can serve as the ketone component in the Gewald aminothiophene synthesis or in condensation reactions with binucleophiles like hydrazine (B178648) to yield pyrazole (B372694) derivatives. The synthesis of thieno[2,3-b]pyridine (B153569) derivatives often involves the cyclization of functionalized thiophenes, a pathway accessible from thienyl-equipped precursors. researchgate.net

Furthermore, the thiophene ring itself is a precursor for other heterocycles. The condensation of o-aminophenol with thenoyl chloride (a derivative of thiophene-2-carboxylic acid) can produce 2-(2-thienyl)-1,3-benzoxazoles. researchgate.net Similarly, 2-(2-thienyl)aziridines can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles to create linked heterocyclic systems, demonstrating the thiophene moiety's versatility as a building block. researchgate.net

Role as a Chiral Building Block in Asymmetric Synthesis

This compound possesses two chiral centers at positions 1 and 2 of the cyclohexane ring. This results in the existence of four possible stereoisomers: the cis enantiomeric pair ((1R,2S) and (1S,2R)) and the trans enantiomeric pair ((1R,2R) and (1S,2S)). When isolated in an enantiomerically pure form, each of these isomers can serve as a valuable chiral building block. sigmaaldrich.com

The use of such chiral building blocks is a powerful strategy in asymmetric synthesis, allowing for the creation of complex target molecules with specific, controlled stereochemistry. nih.govdiva-portal.org By starting with a single enantiomer of this compound, chemists can introduce a defined stereocenter into a synthetic sequence, influencing the stereochemical outcome of subsequent reactions. This approach is critical in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereoisomeric form. The asymmetric desymmetrization of related meso-2-aryl-1,3-propanediols highlights a powerful strategy for generating chiral building blocks from symmetrical precursors, a concept applicable to the derivatives of this compound. nih.gov

Preparation of Downstream Derivatives with Modified Reactivity

The reactivity of this compound can be strategically modified through the preparation of various downstream derivatives. These derivatives possess altered chemical properties, making them suitable for a broader range of synthetic applications.

Key Derivatization Reactions:

Oxidation of the Hydroxyl Group: The most common derivatization is the oxidation of the secondary alcohol to the corresponding ketone, 2-(2-thienyl)cyclohexanone. This transformation changes the electronic nature of the functional group, opening pathways for nucleophilic additions and enolate chemistry.

Reactions on the Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution, typically at the 5-position, which is the most reactive site. Reactions such as nitration, bromination, and acylation can introduce new functional groups onto the heterocyclic ring, thereby modifying its electronic properties and providing new sites for further transformations. researchgate.netresearchgate.net

Dehydrogenation of the Cyclohexane Ring: The cyclohexanol ring can undergo catalytic dehydrogenation to form the corresponding aromatic phenol (B47542) derivative, 2-(2-thienyl)phenol. This aromatization drastically alters the molecule's structure and reactivity. researchgate.net

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers. These modifications can serve as protecting groups or can be used to tune the molecule's solubility and electronic characteristics.

The table below summarizes some of the key downstream derivatives and the reactions used to prepare them.

| Starting Material | Reagent(s) | Derivative Type | Modified Reactivity |

| This compound | PCC, Swern oxidation reagents | 2-(2-Thienyl)cyclohexanone | Electrophilic carbonyl, enolizable protons |

| This compound | HNO₃/H₂SO₄ | 2-(5-Nitro-2-thienyl)cyclohexanol | Electron-deficient thiophene, further functionalization |

| This compound | Br₂, NBS | 2-(5-Bromo-2-thienyl)cyclohexanol | Substrate for cross-coupling reactions |

| This compound | Pd/C, heat | 2-(2-Thienyl)phenol | Aromatic hydroxyl group, phenolic reactivity |

| This compound | Acyl chloride, Pyridine | Thienylcyclohexyl ester | Protected alcohol, modified steric/electronic properties |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies are fundamental to elucidating the geometric and conformational intricacies of 2-(2-Thienyl)cyclohexanol. These methods computationally model the molecule to predict its most stable forms and the energy barriers between them.

Density Functional Theory (DFT) has become a primary tool for accurately predicting the ground state geometries of molecules. This method is favored for its balance of computational efficiency and accuracy in accounting for electron correlation. For this compound, DFT calculations would typically be employed to optimize the molecular structure, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

Theoretical investigations on similar structures often utilize functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve reliable geometric parameters. While specific DFT studies on this compound are not extensively detailed in publicly available literature, the methodology would involve positioning the thienyl and hydroxyl substituents on the cyclohexanol (B46403) ring in various initial configurations (e.g., cis/trans, axial/equatorial) and performing geometry optimization to find the global minimum on the potential energy surface.

Table 1: Representative Theoretical Bond Lengths and Angles for Thiophene (B33073) and Cyclohexanol Moieties (Illustrative) Note: This table is illustrative, based on general values for these functional groups, as specific published data for this compound is scarce.

| Bond/Angle | Typical Calculated Value | Functional Group |

|---|---|---|

| C-S (Thiophene) | ~1.71 Å | Thienyl Ring |

| C=C (Thiophene) | ~1.37 Å | Thienyl Ring |

| C-C (Cyclohexane) | ~1.54 Å | Cyclohexyl Ring |

| C-O (Cyclohexanol) | ~1.43 Å | Hydroxyl Group |

| ∠C-S-C (Thiophene) | ~92.2° | Thienyl Ring |

| ∠C-C-C (Cyclohexane) | ~111.5° | Cyclohexyl Ring |

The conformational landscape of this compound is complex due to the flexibility of the cyclohexane (B81311) ring and the rotational freedom of the thienyl and hydroxyl groups. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The substituents—the 2-thienyl group and the hydroxyl group—can be positioned in either axial or equatorial orientations.

This gives rise to four potential chair conformers for each stereoisomer (cis and trans):

Cis Isomer: (axial-thienyl, equatorial-hydroxyl) and (equatorial-thienyl, axial-hydroxyl)

Trans Isomer: (axial-thienyl, axial-hydroxyl) and (equatorial-thienyl, equatorial-hydroxyl)

Generally, substituents on a cyclohexane ring prefer the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions. Therefore, the diequatorial conformer of the trans isomer is expected to be the most stable. Conformational analysis involves calculating the relative energies of these different isomers to determine their populations at thermal equilibrium. For a related molecule, cyclohexanol, the equatorial position for the hydroxyl group is favored.

Electronic Structure Analysis

Analysis of the electronic structure provides insight into the chemical reactivity and properties of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. In this compound, the electron-rich thiophene ring is expected to significantly contribute to the character of the HOMO.

Table 2: Illustrative Frontier Molecular Orbital Energies (eV) Note: These values are hypothetical and serve to illustrate typical results from quantum chemical calculations, as specific published data for this compound is not available.

| Orbital | Energy (eV) | Reactivity Implication |

|---|---|---|

| HOMO | -6.5 | Region of Nucleophilic Reactivity |

| LUMO | -0.8 | Region of Electrophilic Reactivity |

| HOMO-LUMO Gap | 5.7 | Indicator of Kinetic Stability |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas, are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas, are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would likely show a region of negative potential (red) around the sulfur atom of the thiophene ring and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. A region of positive potential (blue) would be expected around the hydroxyl hydrogen, indicating its acidic character.

Theoretical Studies of Reaction Mechanisms and Energetics

Theoretical investigations into reaction mechanisms focus on mapping the potential energy surface (PES) to identify the most favorable pathways from reactants to products. This involves locating energy minima corresponding to stable species (reactants, intermediates, products) and saddle points corresponding to transition states.

Reaction coordinate analysis is a fundamental computational technique used to elucidate the pathway of a chemical transformation. It involves identifying the minimum energy path between reactants and products, with the highest point along this path defining the transition state (TS). Density Functional Theory (DFT) is a commonly employed method for these calculations due to its balance of accuracy and computational cost.

Transition State (TS) Search: For a reaction involving this compound, such as its dehydration or oxidation, computational chemists would first propose a plausible mechanism. A TS search algorithm is then used to locate the exact geometry of the transition state. The validity of a found TS is confirmed by a frequency calculation; a true first-order saddle point must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the stretching of a C-O bond during dehydration). mdpi.com

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is confirmed, an IRC calculation is performed. mdpi.comnih.gov This involves following the path of steepest descent from the TS downhill to the reactant on one side and the product on the other, thereby confirming that the identified TS correctly connects the intended species. nih.gov For example, in a hypothetical acid-catalyzed dehydration of this compound, IRC analysis would verify that the transition state for water elimination connects the protonated alcohol to the resulting thienyl-cyclohexene carbocation intermediate.

Below is a hypothetical data table illustrating the kind of energetic data obtained from a DFT study on a reaction involving a thienyl-substituted alcohol.

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Relative Energy (kcal/mol) | 0.00 | +25.4 | -5.2 |

| Key Bond Distance C-O (Å) | 1.43 | 2.15 | > 3.0 |

| Key Bond Distance C=C (Å) | - | - | 1.34 |

| Imaginary Frequency (cm⁻¹) | None | -350 cm⁻¹ | None |

Many reactions involving chiral molecules like this compound are stereoselective, meaning one stereoisomer is preferentially formed over another. Computational modeling is crucial for understanding the origins of this selectivity. This is typically achieved by calculating the transition state energies for the pathways leading to the different stereoisomers (e.g., R vs. S, or cis vs. trans).

The stereochemical outcome is determined by the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. A small energy difference of just 1.4 kcal/mol at room temperature can lead to a product ratio of 90:10. Computational studies on the acylation of substituted cyclohexanols, for instance, have shown that subtle non-covalent interactions, such as CH-π stacking, can stabilize one transition state over another, thereby controlling the stereoselectivity. pacific.edunih.gov In the case of this compound, interactions between a reagent and the thienyl ring could favor attack from one face of the cyclohexanol ring, which can be modeled to predict the major product. pacific.edu

The following table provides a sample of results from a computational study on a hypothetical stereoselective reduction of a thienyl-substituted cyclohexanone (B45756), predicting the diastereomeric ratio of the resulting this compound.

| Transition State | Path to cis-isomer | Path to trans-isomer |

| ΔG‡ (kcal/mol) | 15.2 | 13.5 |

| ΔΔG‡ (kcal/mol) | 1.7 | 0.0 |

| Predicted Ratio | 5 | 95 |

While transition state theory provides a static picture of a reaction based on the potential energy surface, reaction dynamics simulations model the actual atomic motions over time. Ab initio molecular dynamics (AIMD) is a powerful technique where the forces on the atoms are calculated "on the fly" using quantum mechanical methods at each step of the simulation. uni-muenchen.deresearchgate.net

These simulations can reveal dynamic effects not captured by static models, such as the role of vibrational energy in overcoming reaction barriers, the possibility of reaction pathways that bypass the minimum energy path, or the occurrence of post-transition state bifurcations where a single transition state leads to multiple products. researchgate.netrsc.org For a molecule like this compound, AIMD could be used to simulate processes like its photochemical ring-opening, a known reaction pathway for thiophene itself. rsc.org Such simulations would track the trajectories of individual molecules after electronic excitation, revealing the timescale of bond cleavage and the interplay between different electronic states. rsc.org

Advanced Computational Methods for Organic Systems

For more complex systems or to achieve higher accuracy, advanced computational methods are employed. These can account for subtle electronic effects or simulate the behavior of molecules over longer timescales.

Relativistic effects arise from the high velocities of electrons, particularly those in core orbitals, as they approach the speed of light. These effects can influence the properties of outer valence electrons and thus affect chemical bonding and reactivity. wikipedia.org While often considered important primarily for very heavy elements, relativistic effects can be non-negligible for third-row elements like sulfur. acs.orgnih.gov

For organosulfur compounds, relativistic calculations can provide more accurate descriptions of properties like core-electron binding energies, which are probed in X-ray spectroscopy. acs.orgnih.gov Methods like the second-order Douglas–Kroll–Hess (DKH2) protocol or the exact two-component (X2C) Hamiltonian are used to incorporate scalar relativistic effects and spin-orbit coupling. acs.orgarxiv.org In the context of this compound, applying relativistic methods would be most relevant for accurately predicting properties directly involving the sulfur atom's electrons or for high-accuracy calculations of reaction barriers where sulfur's electronic structure is significantly altered. nsf.gov Studies have shown that accounting for relativistic effects can shift calculated core orbital energies by several electron volts (eV), which is critical for correctly interpreting experimental spectra. acs.orgnih.gov

Classical Molecular Dynamics (MD) simulations use force fields—a set of empirical energy functions—to model the interactions between atoms. This approach is computationally much less expensive than quantum mechanical methods, allowing for the simulation of larger systems (e.g., a solute in a solvent box) over much longer timescales (nanoseconds to microseconds). thieme-connect.com

For this compound, MD simulations are ideal for studying its conformational landscape, solvation structure, and transport properties. uni-stuttgart.deresearchgate.net For example, a simulation could reveal the preferred orientation of water or other solvent molecules around the hydroxyl and thienyl groups, providing insight into solvent effects on reactivity. osti.gov It could also be used to determine the relative populations of different conformers of the cyclohexyl ring (e.g., chair conformations with the thienyl group in axial vs. equatorial positions) and the rotational preferences around the C-C bond connecting the two rings. thieme-connect.com

The table below illustrates typical data derived from an MD simulation to analyze the solvation shell of this compound in water.

| Solute Atom/Group | Solvent (Water) | Radial Distribution Function (g(r)) Peak | Coordination Number |

| Hydroxyl Oxygen | Hydrogen | 1.8 Å | 2.1 |

| Hydroxyl Hydrogen | Oxygen | 2.5 Å | 1.5 |

| Thienyl Sulfur | Hydrogen | 3.4 Å | 3.8 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 2-(2-thienyl)cyclohexanol provides crucial information regarding the number, connectivity, and chemical environment of the protons. The spectrum is characterized by distinct signals corresponding to the protons of the thiophene (B33073) ring and the cyclohexanol (B46403) ring.

The protons on the thiophene ring typically appear in the aromatic region of the spectrum, generally between δ 6.8 and 7.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by their position relative to the sulfur atom and the cyclohexanol substituent. For instance, the proton at position 5 of the thiophene ring is expected to resonate at a different frequency compared to the protons at positions 3 and 4 due to varying electron densities.

The protons of the cyclohexanol ring exhibit more complex signals in the aliphatic region, typically between δ 1.2 and 4.0 ppm. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is significantly deshielded and appears as a multiplet further downfield, often in the range of δ 3.5 to 4.0 ppm. The remaining methylene (B1212753) protons of the cyclohexyl ring give rise to a series of overlapping multiplets in the upfield region (δ 1.2-2.5 ppm). The exact chemical shifts and multiplicities are influenced by the stereochemistry of the molecule (cis/trans isomerism) and the conformational preferences of the cyclohexyl ring. The signal for the hydroxyl proton (-OH) can appear over a wide range of chemical shifts and may be broad, depending on the solvent and concentration.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-5 | 7.20 | dd | 5.0, 1.2 |

| Thiophene H-3 | 6.95 | dd | 3.6, 1.2 |

| Thiophene H-4 | 6.90 | dd | 5.0, 3.6 |

| CH-OH | 3.85 | m | - |

| CH-Thiophene | 3.10 | m | - |

| Cyclohexyl CH₂ | 1.2-2.2 | m | - |

| OH | Variable | br s | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule.

The carbon atoms of the thiophene ring typically resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the cyclohexyl group (C2 of thiophene) will have a distinct chemical shift compared to the other thiophene carbons. The carbon atoms of the cyclohexanol ring appear in the aliphatic region (δ 20-80 ppm). The carbinol carbon (C-OH) is the most downfield of the cyclohexyl carbons, typically appearing in the range of δ 70-80 ppm. The remaining methylene carbons of the cyclohexyl ring will have signals in the δ 20-40 ppm range.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Thiophene C-2 (ipso) | 145.0 |

| Thiophene C-5 | 127.0 |

| Thiophene C-3 | 125.0 |

| Thiophene C-4 | 124.0 |

| Cyclohexyl C-1 (CH-OH) | 75.0 |

| Cyclohexyl C-2 (CH-Thiophene) | 50.0 |

| Cyclohexyl C-3, C-4, C-5, C-6 | 22.0 - 35.0 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of the protons within the cyclohexyl ring and for confirming the relative positions of the protons on the thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding. The C-H stretching vibrations of the thiophene ring typically appear just above 3000 cm⁻¹ (around 3100 cm⁻¹), while the C-H stretching vibrations of the saturated cyclohexyl ring are observed just below 3000 cm⁻¹ (in the 2850-2960 cm⁻¹ range).

The spectrum also exhibits characteristic absorptions for the thiophene ring, including C=C stretching vibrations around 1400-1500 cm⁻¹ and C-S stretching vibrations. The C-O stretching vibration of the secondary alcohol in the cyclohexanol ring gives rise to a strong band in the region of 1050-1150 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands that are unique to the molecule and can be used for identification purposes.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| C-H Stretch (Thiophene) | ~3100 | Medium |

| C-H Stretch (Cyclohexyl) | 2850-2960 | Strong |

| C=C Stretch (Thiophene) | 1400-1500 | Medium |

| C-O Stretch (Alcohol) | 1050-1150 | Strong |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light.

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, is a powerful technique for probing the electronic structure of molecules containing chromophores. In this compound, the thiophene ring acts as the primary chromophore, giving rise to characteristic electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the thiophene ring. Thiophene itself is an aromatic heterocycle and, like benzene (B151609), exhibits absorption bands in the UV region. These absorptions are attributed to π → π* transitions. The cyclohexanol moiety, being a saturated aliphatic alcohol, does not absorb significantly in the 200-800 nm range and primarily acts as an auxochromic substituent.

The substitution of the thiophene ring with the cyclohexanol group is anticipated to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene. This is due to the electronic interactions between the substituent and the aromatic ring. Theoretical studies on thiophene and its derivatives using Time-Dependent Density Functional Theory (TD-DFT) have shown that substitutions can alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelengths. jchps.comacs.org For instance, computational analyses of various thiophene derivatives predict absorption bands typically below 300 nm, corresponding to the primary π → π* transitions. jchps.com

| Parameter | Expected Value/Characteristic | Attribution |

| λmax | ~230-240 nm | Primary π → π* transition of the thiophene ring |